molecular formula C14H22ClN3O4S2 B2872826 4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034356-95-9

4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B2872826
CAS RN: 2034356-95-9
M. Wt: 395.92
InChI Key: LOEBZGOMNJMHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and two sulfonamide groups, which are often found in antibiotics .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the sulfonamide groups, and the attachment of the 2-chlorophenyl group. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The piperidine ring could potentially create steric hindrance that might affect the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide groups and the piperidine ring. The sulfonamide groups might be susceptible to hydrolysis, while the piperidine ring might undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of chemicals that are frequently utilized in synthetic organic chemistry due to their biological activities, such as enzyme inhibition, and their roles as active agents in numerous chemical reactions including 1,4-addition and electrocyclization reactions. The synthesis protocols for low molecular weight compounds in this category often involve dehydrative synthesis from corresponding alcohols using specific reagents, which is a technique that can be applied to the synthesis of the mentioned compound as well, indicating its utility in creating diverse chemical structures (Kharkov University Bulletin Chemical Series, 2020).

Biological Applications

Research on sulfonamide derivatives, including compounds structurally related to "4-((2-chlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide," shows that these compounds have significant antibacterial, antifungal, and antiviral properties. They have been explored for their ability to inhibit the growth of various bacterial and fungal strains, as well as their potential to combat viruses like the tobacco mosaic virus. This suggests their potential application in developing new antimicrobial and antiviral agents (Journal of Chemical Crystallography, 2021), (Molecules, 2010).

Complexation and Catalysis

The compound and its derivatives also play a role in the formation of complexes with metals, which can be utilized in various industrial and pharmaceutical processes. The ability of these compounds to form stable complexes with transition metals suggests their use in catalysis and as ligands in the development of metal-based drugs. These complexes have been characterized and proposed to have octahedral geometry, which could be critical in their application as catalysts or in drug design (Applied Organometallic Chemistry, 2009).

Environmental Remediation

There is also interest in the environmental applications of sulfonamide derivatives for the remediation of pollutants. For instance, the degradation of sulfonamide antibiotics in the environment through advanced oxidation processes indicates the potential of related compounds in environmental cleanup efforts. These studies help understand the fate of such compounds in water treatment processes and their potential role in degrading environmental contaminants (The Science of the Total Environment, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given its structural features, it might be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

4-[[(2-chlorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O4S2/c1-17(2)24(21,22)18-9-7-12(8-10-18)11-16-23(19,20)14-6-4-3-5-13(14)15/h3-6,12,16H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEBZGOMNJMHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.